5-(Piperazin-1-yl)pyridine-3-sulfonylfluoridedihydrochloride

Description

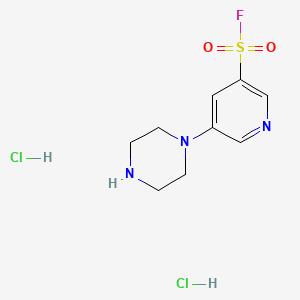

5-(Piperazin-1-yl)pyridine-3-sulfonylfluoride dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a piperazine group at position 5 and a sulfonyl fluoride moiety at position 3, along with two hydrochloride counterions. This structure confers unique physicochemical and biochemical properties, making it relevant in medicinal chemistry and chemical biology.

- Chemical Structure: The pyridine ring provides aromatic stability, while the piperazine group enhances solubility in aqueous media due to its basicity. The sulfonyl fluoride group is highly reactive, often utilized in covalent inhibition or click chemistry applications.

- Applications: Sulfonyl fluorides are widely employed as protease inhibitors or covalent modifiers in drug discovery. The dihydrochloride salt form improves stability and handling.

Properties

CAS No. |

2913279-78-2 |

|---|---|

Molecular Formula |

C9H14Cl2FN3O2S |

Molecular Weight |

318.20 g/mol |

IUPAC Name |

5-piperazin-1-ylpyridine-3-sulfonyl fluoride;dihydrochloride |

InChI |

InChI=1S/C9H12FN3O2S.2ClH/c10-16(14,15)9-5-8(6-12-7-9)13-3-1-11-2-4-13;;/h5-7,11H,1-4H2;2*1H |

InChI Key |

SPAPITXMJIGVBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CN=C2)S(=O)(=O)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pyridine-3-sulfonylfluoridedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pyridine-3-sulfonylfluoridedihydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The piperazine and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols can be used.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can lead to the formation of N-oxides.

Scientific Research Applications

5-(Piperazin-1-yl)pyridine-3-sulfonylfluoridedihydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

Industry: It can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pyridine-3-sulfonylfluoridedihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperazine and pyridine rings can bind to specific sites on these targets, leading to changes in their activity. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues on proteins and modifying their function .

Comparison with Similar Compounds

Table 1: Key Properties of 5-(Piperazin-1-yl)pyridine-3-sulfonylfluoride Dihydrochloride and Analogues

Reactivity and Functional Group Analysis

- Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides exhibit slower hydrolysis than sulfonyl chlorides, making them more stable in aqueous environments. This property is critical for sustained covalent interactions in biological systems.

- Piperazine Substituent : Compared to simpler amines (e.g., morpholine or pyrrolidine), piperazine’s two nitrogen atoms enhance solubility and provide dual protonation sites, which may improve binding to acidic protein residues.

Physicochemical Properties

- Solubility : The dihydrochloride salt form significantly enhances water solubility compared to neutral sulfonyl fluorides (e.g., pyridine-3-sulfonyl fluoride).

- Stability : Sulfonyl fluorides are generally stable at room temperature but require anhydrous conditions for long-term storage, similar to other electrophilic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.